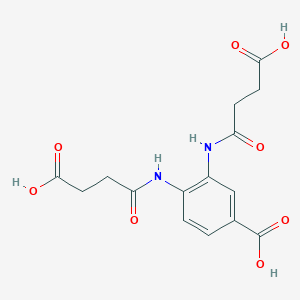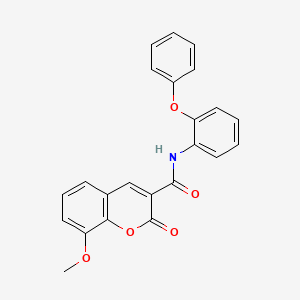![molecular formula C16H21N3O3 B4652781 1-[4-(acetylamino)phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide](/img/structure/B4652781.png)
1-[4-(acetylamino)phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide
Overview
Description
1-[4-(acetylamino)phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, a pyrrolidine ring, and a carboxamide group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(acetylamino)phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction using acetic anhydride and a suitable amine.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a halogenated pyrrolidine intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(acetylamino)phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[4-(acetylamino)phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[4-(acetylamino)phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- 1-[4-(acetylamino)phenyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide
- Azithromycin Related Compound H
Uniqueness: 1-[4-(acetylamino)phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-acetamidophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-8-17-16(22)12-9-15(21)19(10-12)14-6-4-13(5-7-14)18-11(2)20/h4-7,12H,3,8-10H2,1-2H3,(H,17,22)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLKSSIAGCNEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B4652702.png)
![3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4652704.png)
![Methyl 2-[[2-[[2-(4-methoxyanilino)-2-oxoacetyl]amino]acetyl]amino]benzoate](/img/structure/B4652743.png)

![4-[[[4-(Dimethylamino)phenyl]methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4652747.png)
![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4652754.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4652756.png)

![5-bromo-N-[(Z)-3-(3-hydroxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4652767.png)
![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B4652774.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4652783.png)
![3-[2-(4-benzyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4652791.png)
![4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B4652794.png)

